molecular formula C15H11NO B6414665 2-(Naphthalen-2-yl)pyridin-4-ol CAS No. 1261992-15-7

2-(Naphthalen-2-yl)pyridin-4-ol

Cat. No.: B6414665
CAS No.: 1261992-15-7
M. Wt: 221.25 g/mol
InChI Key: TXRWPXZYANJNDU-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)pyridin-4-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pyridin-4-ol typically involves the condensation of naphthalene derivatives with pyridine derivatives. One common method includes the reaction of 1-naphthaldehyde with 4-bromopyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(Naphthalen-2-yl)pyridin-4-one.

    Reduction: Formation of 2-(Naphthalen-2-yl)-4-hydroxypiperidine.

    Substitution: Formation of 2-(Naphthalen-2-yl)-4-chloropyridine or 2-(Naphthalen-2-yl)-4-aminopyridine.

Scientific Research Applications

2-(Naphthalen-2-yl)pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)pyridin-4-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)pyridin-3-ol
  • 2-(Naphthalen-2-yl)pyridin-2-ol
  • 2-(Naphthalen-1-yl)pyridin-4-ol

Uniqueness

2-(Naphthalen-2-yl)pyridin-4-ol is unique due to the position of the hydroxyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-naphthalen-2-yl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-14-7-8-16-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRWPXZYANJNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692598
Record name 2-(Naphthalen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-15-7
Record name 2-(Naphthalen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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